molecular formula C20H15F3O5 B3705318 methyl 4-({[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B3705318
M. Wt: 392.3 g/mol
InChI Key: PTUBCEZQGBNKSY-UHFFFAOYSA-N
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Description

This compound contains a chromene group, which is a heterocyclic compound that consists of a benzene ring fused to a 2H-pyran ring. It also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3. The presence of these groups could give the compound certain chemical properties, such as reactivity or fluorescence .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing crystal structure, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the chromene ring might undergo electrophilic aromatic substitution, while the trifluoromethyl group might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, which could affect its solubility and boiling point .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being used as a pharmaceutical, the mechanism of action might involve binding to a specific biological target. Without more information, it’s difficult to speculate .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on improving its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Properties

IUPAC Name

methyl 4-[[8-methyl-2-oxo-4-(trifluoromethyl)chromen-7-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O5/c1-11-16(27-10-12-3-5-13(6-4-12)19(25)26-2)8-7-14-15(20(21,22)23)9-17(24)28-18(11)14/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUBCEZQGBNKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-({[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}methyl)benzoate
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methyl 4-({[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}methyl)benzoate

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